Cas no 2137565-20-7 (2-{2-[(3,4-Difluorophenyl)methyl]cyclopropyl}ethan-1-amine)
![2-{2-[(3,4-Difluorophenyl)methyl]cyclopropyl}ethan-1-amine structure](https://ja.kuujia.com/scimg/cas/2137565-20-7x500.png)
2-{2-[(3,4-Difluorophenyl)methyl]cyclopropyl}ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-{2-[(3,4-difluorophenyl)methyl]cyclopropyl}ethan-1-amine
- 2137565-20-7
- EN300-765992
- 2-{2-[(3,4-Difluorophenyl)methyl]cyclopropyl}ethan-1-amine
-
- インチ: 1S/C12H15F2N/c13-11-2-1-8(6-12(11)14)5-10-7-9(10)3-4-15/h1-2,6,9-10H,3-5,7,15H2
- InChIKey: GFPZGMWAXCDIAZ-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)CC1CC1CCN)F
計算された属性
- 精确分子量: 211.11725581g/mol
- 同位素质量: 211.11725581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 26Ų
2-{2-[(3,4-Difluorophenyl)methyl]cyclopropyl}ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-765992-0.05g |
2-{2-[(3,4-difluorophenyl)methyl]cyclopropyl}ethan-1-amine |
2137565-20-7 | 95% | 0.05g |
$924.0 | 2024-05-22 | |
Enamine | EN300-765992-0.1g |
2-{2-[(3,4-difluorophenyl)methyl]cyclopropyl}ethan-1-amine |
2137565-20-7 | 95% | 0.1g |
$968.0 | 2024-05-22 | |
Enamine | EN300-765992-0.5g |
2-{2-[(3,4-difluorophenyl)methyl]cyclopropyl}ethan-1-amine |
2137565-20-7 | 95% | 0.5g |
$1056.0 | 2024-05-22 | |
Enamine | EN300-765992-1.0g |
2-{2-[(3,4-difluorophenyl)methyl]cyclopropyl}ethan-1-amine |
2137565-20-7 | 95% | 1.0g |
$1100.0 | 2024-05-22 | |
Enamine | EN300-765992-2.5g |
2-{2-[(3,4-difluorophenyl)methyl]cyclopropyl}ethan-1-amine |
2137565-20-7 | 95% | 2.5g |
$2155.0 | 2024-05-22 | |
Enamine | EN300-765992-5.0g |
2-{2-[(3,4-difluorophenyl)methyl]cyclopropyl}ethan-1-amine |
2137565-20-7 | 95% | 5.0g |
$3189.0 | 2024-05-22 | |
Enamine | EN300-765992-10.0g |
2-{2-[(3,4-difluorophenyl)methyl]cyclopropyl}ethan-1-amine |
2137565-20-7 | 95% | 10.0g |
$4729.0 | 2024-05-22 | |
Enamine | EN300-765992-0.25g |
2-{2-[(3,4-difluorophenyl)methyl]cyclopropyl}ethan-1-amine |
2137565-20-7 | 95% | 0.25g |
$1012.0 | 2024-05-22 |
2-{2-[(3,4-Difluorophenyl)methyl]cyclopropyl}ethan-1-amine 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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3. Back matter
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
2-{2-[(3,4-Difluorophenyl)methyl]cyclopropyl}ethan-1-amineに関する追加情報
Introduction to 2-{2-[(3,4-Difluorophenyl)methyl]cyclopropyl}ethan-1-amine (CAS No. 2137565-20-7)
2-{2-[(3,4-Difluorophenyl)methyl]cyclopropyl}ethan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2137565-20-7, represents a novel structural motif that combines a cyclopropyl ring with a difluorophenyl substituent, making it a promising candidate for further exploration in drug discovery and development. The presence of both fluorine atoms and a cyclopropyl group in its molecular framework suggests potential advantages in terms of metabolic stability, binding affinity, and overall pharmacological activity.
The structure of 2-{2-[(3,4-Difluorophenyl)methyl]cyclopropyl}ethan-1-amine is characterized by a central ethylamine backbone, which is appended with a cyclopropylmethyl group linked to a 3,4-difluorophenyl moiety. This arrangement creates a rigid scaffold that could enhance the compound's interaction with biological targets. The difluorophenyl group, in particular, is known for its ability to modulate electronic properties and improve lipophilicity, which are critical factors in drug design. The cyclopropyl ring, while smaller than its cyclopentyl counterpart, introduces steric constraints that can fine-tune the compound's binding profile.
In recent years, there has been growing interest in the development of small molecules that incorporate fluoro-substituted aromatic rings, such as 3,4-difluorophenyl, due to their demonstrated utility in enhancing drug-like properties. The fluorine atoms in this group contribute to increased metabolic stability by resisting hydrolysis and oxidation, while also improving binding affinity through hydrophobic interactions. This makes 2-{2-[(3,4-Difluorophenyl)methyl]cyclopropyl}ethan-1-amine a particularly intriguing compound for medicinal chemists seeking to develop next-generation therapeutics.
The pharmacological potential of this compound has not yet been fully explored, but its structural features suggest several possible applications. For instance, the combination of a cyclopropyl ring and an amine moiety could make it a viable candidate for modulating enzyme activity or interacting with specific protein receptors. Additionally, the presence of the difluorophenyl group may enhance its suitability for central nervous system (CNS) drugs or anti-inflammatory agents, where lipophilicity and blood-brain barrier penetration are crucial.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of complex molecules like 2-{2-[(3,4-Difluorophenyl)methyl]cyclopropyl}ethan-1-amine with greater accuracy. These tools have been instrumental in identifying potential lead compounds and optimizing their structures for improved efficacy and reduced toxicity. By leveraging these technologies, scientists can accelerate the drug discovery process and bring novel therapeutics to market more efficiently.
The synthesis of 2-{2-[(3,4-Difluorophenyl)methyl]cyclopropyl}ethan-1-amine presents unique challenges due to the complexity of its molecular architecture. However, modern synthetic methodologies have made significant strides in handling such intricate structures. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in constructing the desired framework. Furthermore, the use of protected amino groups ensures that the reactive sites are properly controlled during synthesis, minimizing unwanted side reactions.
In conclusion, 2-{2-[(3,4-Difluorophenyl)methyl]cyclopropyl}ethan-1-amine (CAS No. 2137565-20-7) represents a promising entity in pharmaceutical research. Its unique structural features—combining a cyclopropyl ring with a difluorophenyl substituent—offer potential advantages in drug design. As our understanding of molecular interactions continues to evolve, this compound may find applications in various therapeutic areas, particularly where metabolic stability and binding affinity are paramount. Continued investigation into its pharmacological properties will be essential to unlock its full potential as a medicinal agent.
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